2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol
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Overview
Description
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylcarbinol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Cyclopropyl-dioxolane-carboxylic acid
Reduction: Cyclopropyl-dioxolane-ethane
Substitution: Cyclopropyl-dioxolane-ethyl halide or amine
Scientific Research Applications
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group and dioxolane ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 1,3-Dioxolan-2-one
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
Uniqueness
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to the presence of both a cyclopropyl group and a dioxolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H14O3/c9-4-3-8(7-1-2-7)10-5-6-11-8/h7,9H,1-6H2 |
InChI Key |
GXJAFDCPQVOBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(OCCO2)CCO |
Origin of Product |
United States |
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